レボノルゲストレル-3-エチルジエノールエーテル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

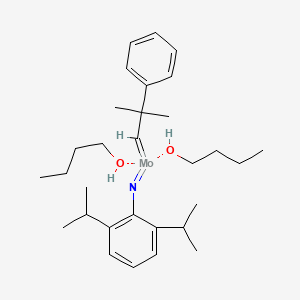

Levonorgestrel-3-ethyldienol ether is a synthetic derivative of levonorgestrel, a well-known progestin used in various contraceptive formulations. The compound is characterized by its molecular formula C23H32O2 and a molecular weight of 340.50 g/mol . It is also known by its chemical name 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol .

科学的研究の応用

Levonorgestrel-3-ethyldienol ether has a wide range of applications in scientific research:

作用機序

Target of Action

Levonorgestrel-3-Ethyldienol Ether, a synthetic progestogen, primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel-3-Ethyldienol Ether binds to progesterone and androgen receptors, which results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation . This interaction inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel-3-Ethyldienol Ether is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This leads to a decrease in LH surge, inhibiting ovulation and thus preventing pregnancy .

Pharmacokinetics

It is known that sex hormone binding globulin (shbg) plays an important role in its pharmacokinetics . Levonorgestrel binds strongly to SHBG, and serum SHBG levels are influenced by various factors, including the administration of Levonorgestrel .

Result of Action

The primary result of Levonorgestrel-3-Ethyldienol Ether’s action is the prevention of ovulation, which in turn prevents pregnancy . By suppressing the LH surge, it inhibits the release of an egg from the ovary, thus preventing fertilization .

生化学分析

Biochemical Properties

Levonorgestrel-3-ethyldienol ether plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sex hormone-binding globulin (SHBG) and progesterone receptors. The binding of Levonorgestrel-3-ethyldienol ether to SHBG influences its bioavailability and distribution within the body . Additionally, its interaction with progesterone receptors modulates gene expression and cellular responses, contributing to its contraceptive effects .

Cellular Effects

Levonorgestrel-3-ethyldienol ether affects various cell types and cellular processes. In endometrial cells, it regulates the secretion of fibrinolytic factors such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), thereby influencing hemostasis . It also impacts cell signaling pathways, including those involved in ovulation and endometrial receptivity, by modulating the expression of specific genes .

Molecular Mechanism

At the molecular level, Levonorgestrel-3-ethyldienol ether exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby suppressing ovulation . The compound also affects the endometrial lining, making it less receptive to implantation . These actions are mediated through changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levonorgestrel-3-ethyldienol ether change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to Levonorgestrel-3-ethyldienol ether can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Levonorgestrel-3-ethyldienol ether vary with different dosages in animal models. At low doses, it effectively suppresses ovulation and regulates menstrual cycles without significant adverse effects . At higher doses, it can cause toxic effects such as liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Levonorgestrel-3-ethyldienol ether is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and elimination . The compound also influences metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Levonorgestrel-3-ethyldienol ether is transported and distributed through interactions with transporters and binding proteins. It binds strongly to SHBG, which regulates its distribution and availability in the bloodstream . This binding also affects its localization within target tissues, such as the endometrium and ovaries .

Subcellular Localization

Levonorgestrel-3-ethyldienol ether exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with progesterone receptors to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-3-ethyldienol ether involves multiple steps, starting from levonorgestrelThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of levonorgestrel-3-ethyldienol ether follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

Levonorgestrel-3-ethyldienol ether undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols .

類似化合物との比較

Similar Compounds

Levonorgestrel: The parent compound, widely used in contraceptives.

Ethinyl estradiol: Often combined with levonorgestrel in contraceptive formulations.

Norethindrone: Another synthetic progestin used in hormonal therapies.

Uniqueness

Levonorgestrel-3-ethyldienol ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar progestins .

特性

IUPAC Name |

(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGGFXBWMZHMQ-QBFRCJLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)